molecular formula C11H11BrN2O B2912862 (5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone CAS No. 1708695-99-1

(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone

Cat. No.: B2912862
CAS No.: 1708695-99-1
M. Wt: 267.126
InChI Key: UQJVZQWYFPZQCH-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is an organic compound that features a brominated pyridine ring and a dihydropyridine moiety connected via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Dihydropyridine: The dihydropyridine moiety is synthesized through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Coupling Reaction: The brominated pyridine and the dihydropyridine are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohols.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and the dihydropyridine moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also bind to receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group but lacks the brominated pyridine ring.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in peptide synthesis with a different structural framework.

Uniqueness

(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is unique due to its combination of a brominated pyridine ring and a dihydropyridine moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJVZQWYFPZQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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